molecular formula C19H29N3O3S B2695895 N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide CAS No. 897611-70-0

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide

Cat. No.: B2695895
CAS No.: 897611-70-0
M. Wt: 379.52
InChI Key: SPZBWOLBKGOROP-UHFFFAOYSA-N
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Description

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide is a synthetic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a phenyl group, a sulfonylethyl chain, and a cyclohexanecarboxamide moiety, making it a unique molecule with potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a phenyl halide to form 4-phenylpiperazine.

    Sulfonylation: The 4-phenylpiperazine is then reacted with a sulfonyl chloride to introduce the sulfonylethyl group.

    Amidation: The final step involves the reaction of the sulfonylethyl derivative with cyclohexanecarboxylic acid or its derivatives under amidation conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonylethyl group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or the carboxamide moiety.

    Substitution: The phenyl group on the piperazine ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Products may include sulfone derivatives.

    Reduction: Products may include amine derivatives or reduced carboxamide groups.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide.

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of a cyclohexane ring.

Uniqueness

N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonylethyl chain and cyclohexanecarboxamide moiety differentiate it from other similar compounds, potentially leading to unique interactions and effects in various applications.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c23-19(17-7-3-1-4-8-17)20-11-16-26(24,25)22-14-12-21(13-15-22)18-9-5-2-6-10-18/h2,5-6,9-10,17H,1,3-4,7-8,11-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZBWOLBKGOROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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